Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a carboxylate group, and a cyclohexylidene moiety
Synthetic Routes and Reaction Conditions:
Cycloaddition and Cyclocondensation: One common synthetic route involves cycloaddition and cyclocondensation reactions, where reactants undergo a series of steps to form the desired compound.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to more oxidized forms.
Reduction: Reduction reactions can reduce the compound to simpler forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Higher oxidation states of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Mechanism of Action
Target of Action
It’s structurally related to fmoc-lys(ddiv)-oh, a double protected amino acid (lysine) used in peptide manufacturing . The ivDde protective group, which is part of the compound’s structure, possesses higher orthogonality regarding Boc and Fmoc in comparison to Dde .
Mode of Action
Based on its structural similarity to fmoc-lys(ddiv)-oh, it may interact with its targets in a similar manner . The Ddiv protection is stable to piperidine , suggesting that the compound might exhibit stability in certain chemical environments.
Action Environment
The ddiv protection in its structure is known to be stable to piperidine , suggesting that the compound might exhibit stability in certain chemical environments.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development. Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,3,3-trifluoropropionate: This compound shares a similar cyclohexylidene moiety but has a trifluoropropionate group instead of a thiophene ring.
(9H-Fluoren-9-yl)methyl (2-(2-(3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy)ethoxy)ethyl)carbamate: This compound contains a fluorenylmethoxy group and is used in peptide synthesis.
Uniqueness: Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate is unique due to its thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-15(2)6-11(17)9(12(18)7-15)8-16-10-4-5-21-13(10)14(19)20-3/h4-5,8,17H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJXFXDVUAVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(SC=C2)C(=O)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.